(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid
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Overview
Description
(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorophenyl group, and a piperazine ring with a tert-butoxycarbonyl protecting group. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then protected with a tert-butoxycarbonyl group. The fluorophenylboronic acid is synthesized separately and then coupled with the protected piperazine derivative under suitable reaction conditions. The final product is obtained after deprotection of the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the fluorophenyl group or the piperazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of probes for biological imaging and as a building block for bioactive molecules.
Industry: The compound is valuable in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding. The fluorophenyl group and piperazine ring contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluorophenyl and piperazine groups, making it less specific in its interactions.
(4-Fluorophenyl)boronic acid: Similar but lacks the piperazine ring, affecting its binding properties.
(4-[(tert-Butoxy)carbonyl]piperazin-1-yl)boronic acid: Similar but lacks the fluorophenyl group, altering its reactivity and applications.
Uniqueness
(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid is unique due to the combination of the boronic acid group, fluorophenyl group, and piperazine ring with a tert-butoxycarbonyl protecting group. This unique structure provides specific reactivity and binding properties that are valuable in various scientific and industrial applications.
Biological Activity
(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in drug development. Its structure incorporates a boronic acid moiety, which is known for its ability to interact with biomolecules, making it a candidate for various biological activities.
The compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C16H22BClF2N2O3
- Molecular Weight : 348.17 g/mol
Anticancer Activity
Research has indicated that boronic acids can inhibit certain proteases and enzymes involved in cancer progression. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the inhibition of proteasome activity, leading to apoptosis in malignant cells.
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | |
LNCaP (Prostate Cancer) | 15.0 | |
HeLa (Cervical Cancer) | 10.0 |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting serine proteases and certain kinases, which are crucial in various signaling pathways involved in cancer and other diseases.
Case Study: Inhibition of Kinase Activity
A study demonstrated that the compound effectively inhibited the activity of the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML). This inhibition was observed at nanomolar concentrations, suggesting a strong affinity for the target kinase.
The proposed mechanism for the biological activity of this compound involves:
- Boronate Formation : The boronic acid group can form reversible covalent bonds with diols present in biomolecules.
- Proteasome Inhibition : By interfering with ubiquitin-proteasome pathways, the compound may prevent the degradation of pro-apoptotic factors, promoting cell death in cancer cells.
- Kinase Inhibition : The piperazine ring contributes to binding affinity with kinase domains, enhancing inhibitory effects on specific signaling pathways.
Properties
IUPAC Name |
[2-fluoro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)11-4-5-13(17)12(10-11)16(21)22/h4-5,10,21-22H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAKELOEPKIQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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